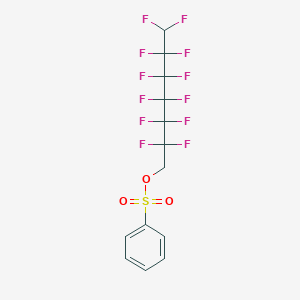![molecular formula C13H9BrN2OS2 B3038362 2-{[4-(4-溴苯基)-1,3-噻唑-2-基]甲基}-1,3-噻唑-4-醇 CAS No. 860651-55-4](/img/structure/B3038362.png)
2-{[4-(4-溴苯基)-1,3-噻唑-2-基]甲基}-1,3-噻唑-4-醇
描述
The compound “2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol” is a derivative of thiazole, a heterocyclic organic compound. Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been studied for their pharmacological activities, including antimicrobial and antiproliferative agents .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
Thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用
合成方法
噻唑和溴苯基化合物由于其反应性和作为生产更复杂分子的中间体的潜力,在各种合成路线中是不可或缺的。例如,2-氟-4-溴联苯的合成(非甾体抗炎材料制造中的关键中间体)证明了溴苯基化合物在药物合成中的效用(Qiu 等,2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt]。此外,噻唑衍生物已被用于杂环化合物的合成,突出了它们在创建广泛的化学实体方面的多功能性(Gomaa & Ali,2020)[https://consensus.app/papers/chemistry-gomaa/c3fd3f30e915527d8102f04e6ae2fc35/?utm_source=chatgpt]。
生物活性
具有噻唑核心的化合物因其生物活性而被广泛综述。例如,噻唑烷酮表现出广泛的生物效应,使其成为药物化学中开发新治疗剂的焦点(ArunlalV. 等,2015)[https://consensus.app/papers/brief-review-recent-developments-exploring-activities-arunlalv/059bba989dd75920aabcd0bec7d32abe/?utm_source=chatgpt]。噻唑及其衍生物多样化的生物学潜力突出了它们在药物发现和开发中的重要性。
材料科学
溴苯基化合物已在药物化学之外的领域中找到应用,并扩展到材料科学中。例如,基于溴苯基的分子已被纳入发光材料和电子设备中,展示了此类化合物适应各种技术应用的能力(Lipunova 等,2018)[https://consensus.app/papers/functionalized-quinazolines-pyrimidines-lipunova/65265805530a5acd87217306b636e8c1/?utm_source=chatgpt]。
作用机制
Target of Action
Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been evaluated for their antimicrobial and anticancer activities . These compounds may interact with various cellular targets, including proteins and enzymes involved in microbial growth and cancer cell proliferation .
Mode of Action
These compounds often bind to their targets, altering their function and leading to downstream effects such as inhibition of microbial growth or cancer cell proliferation .
Biochemical Pathways
For instance, some thiazole compounds have demonstrated antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of anticancer activity, these compounds may interfere with pathways involved in cell proliferation .
Pharmacokinetics
A study on similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, showed promising adme properties . These properties are crucial for determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
For instance, certain 4-(4-Bromophenyl)-thiazol-2-amine derivatives have shown promising antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole . Additionally, these compounds have exhibited anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7), with some compounds showing activity comparable to the standard drug 5-fluorouracil .
生化分析
Biochemical Properties
2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . Additionally, this compound has demonstrated anticancer properties by interacting with proteins involved in cell proliferation and apoptosis . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, leading to their inhibition or activation.
Cellular Effects
The effects of 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Cellular metabolism is also impacted, as the compound can alter the metabolic flux and levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation . This inhibition results in the disruption of signaling pathways, ultimately leading to cell death. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections . At higher doses, it can cause toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes . Additionally, it can influence the levels of metabolites, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action . The activity of the compound is often enhanced by its precise localization within the cell, allowing it to interact with its target biomolecules effectively .
属性
IUPAC Name |
2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS2/c14-9-3-1-8(2-4-9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSGOMNGSBJFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216181 | |
| Record name | 2-[[4-(4-Bromophenyl)-2-thiazolyl]methyl]-4-thiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860651-55-4 | |
| Record name | 2-[[4-(4-Bromophenyl)-2-thiazolyl]methyl]-4-thiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860651-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(4-Bromophenyl)-2-thiazolyl]methyl]-4-thiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



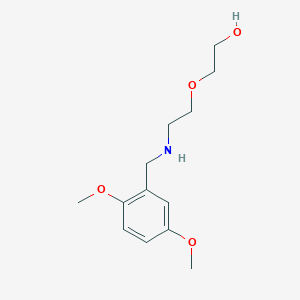

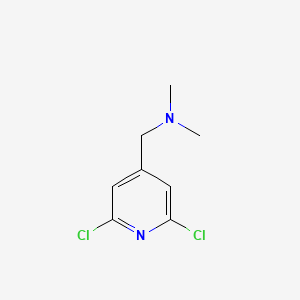
![3-(4-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038283.png)
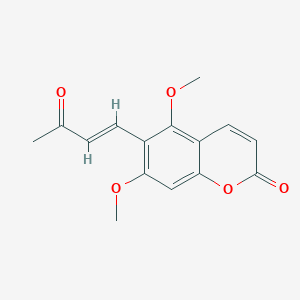
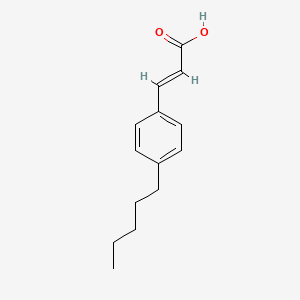

![4-chloro-5H-pyridazino[4,5-b]indole](/img/structure/B3038288.png)
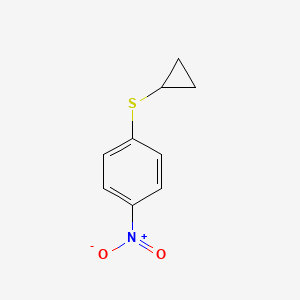

![Methyl (4aR,5S,6R,8S,8aR)-8-hydroxy-5-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate](/img/structure/B3038295.png)
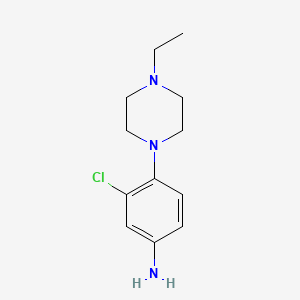
![[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B3038297.png)
